

Application Notes and Protocols: BBO-10203

Combination Therapy with Trastuzumab

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3K α).^{[1][2]} By covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3K α , **BBO-10203** effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver of tumorigenesis and cell survival.^{[1][2]} This unique mechanism of action inhibits tumor growth without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.^[2]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer, trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.

The combination of **BBO-10203** and trastuzumab represents a rational and promising therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this combination therapy has the potential to overcome trastuzumab resistance and enhance anti-tumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic effect, with the combination leading to more profound and sustained inhibition of tumor growth compared to either agent alone.^[3]

These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of **BBO-10203** and trastuzumab.

Data Presentation

In Vitro Efficacy

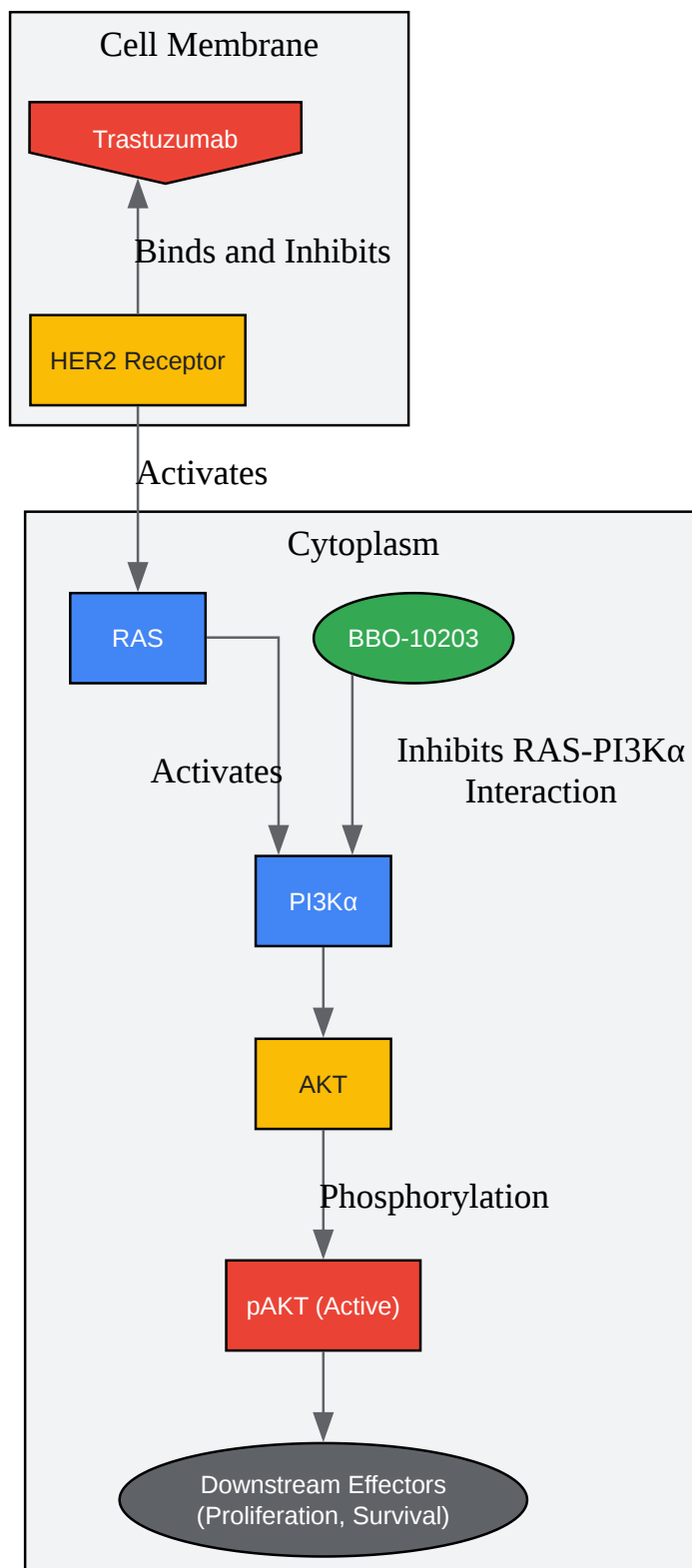
Cell Line	Assay	Treatment	Key Findings
BT-474 (HER2-amplified)	pAKT HTRF Assay	BBO-10203	EC50 = 4.4 nM
BT-474 (HER2-amplified)	Target Engagement (MSD)	BBO-10203	Full target engagement at 10 nM
MDA-MB-453 (HER2-positive)	Western Blot	BBO-10203 + Trastuzumab	Enhanced reduction in pAKT levels compared to single agents (qualitative)
BT-474 (HER2-amplified)	Cell Viability	BBO-10203 + Trastuzumab	Synergistic inhibition of cell proliferation (qualitative)

In Vivo Efficacy: BT-474 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) at Day 28 (approx.)	Tumor Growth Inhibition (%)
Vehicle	QD, po	~750	0%
BBO-10203	100 mg/kg, QD, po	~300	60%
Trastuzumab	20 mg/kg, Q7D, ip	~450	40%
BBO-10203 + Trastuzumab	100 mg/kg BBO-10203 (QD, po) + 20 mg/kg Trastuzumab (Q7D, ip)	~100	87%

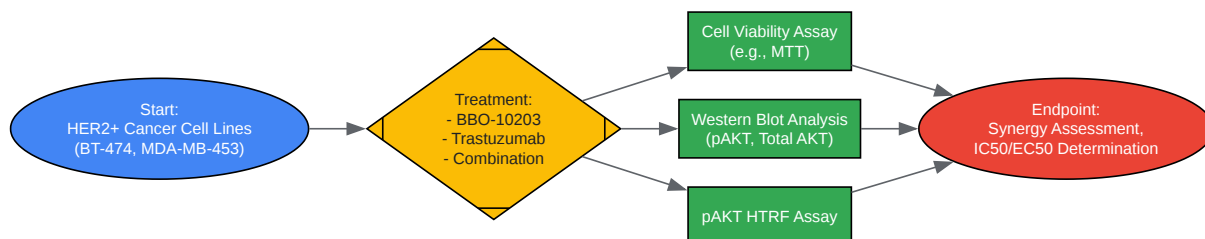
Note: Tumor volume data is estimated from the graphical representation in the cited source.^[4]

Signaling Pathways and Experimental Workflows



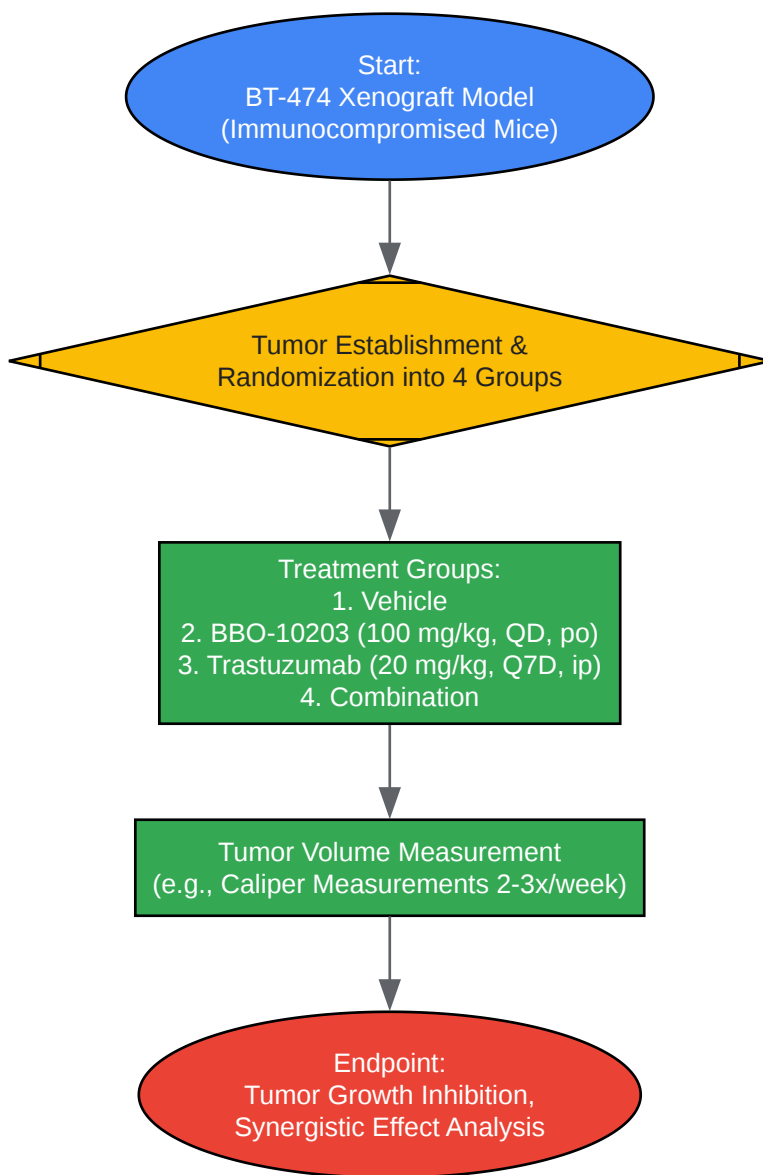
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Caption: **BBO-10203** and Trastuzumab dual-targeting mechanism.



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Caption: In vitro experimental workflow for combination studies.



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Caption: In vivo xenograft study workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **BBO-10203** and trastuzumab, alone and in combination, on the viability of HER2-positive breast cancer cells.

Materials:

- BT-474 or MDA-MB-453 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **BBO-10203** (stock solution in DMSO)
- Trastuzumab (stock solution in sterile water or PBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **BBO-10203** and trastuzumab in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.
- Remove the medium from the wells and add 100 μ L of medium containing the single agents or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration used for **BBO-10203**).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
- Analyze the combination data using the Combination Index (CI) method (Chou-Talalay) to determine if the interaction is synergistic ($CI < 1$), additive ($CI = 1$), or antagonistic ($CI > 1$).

Western Blot Analysis for pAKT

Objective: To assess the effect of **BBO-10203** and trastuzumab, alone and in combination, on the phosphorylation of AKT.

Materials:

- BT-474 or MDA-MB-453 cells
- 6-well plates
- **BBO-10203** and Trastuzumab
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **BBO-10203**, trastuzumab, or the combination for a specified time (e.g., 4, 24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control.

In Vivo BT-474 Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **BBO-10203** and trastuzumab, alone and in combination, in a HER2-positive breast cancer xenograft model.

Materials:

- Female immunodeficient mice (e.g., nude or SCID)
- BT-474 cells

- Matrigel
- **BBO-10203** formulation for oral gavage
- Trastuzumab for intraperitoneal injection
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (daily oral gavage)
 - Group 2: **BBO-10203** (100 mg/kg, daily oral gavage)[4]
 - Group 3: Trastuzumab (20 mg/kg, once weekly intraperitoneal injection)[4]
 - Group 4: **BBO-10203** (100 mg/kg, daily) + Trastuzumab (20 mg/kg, weekly)[4]
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to the single agents.

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